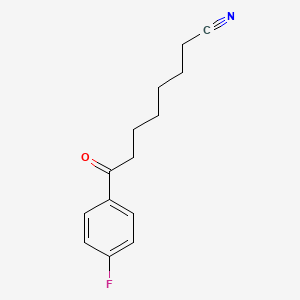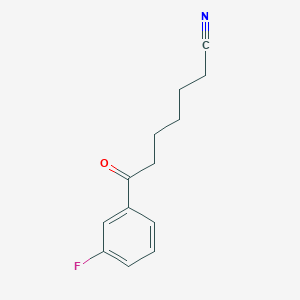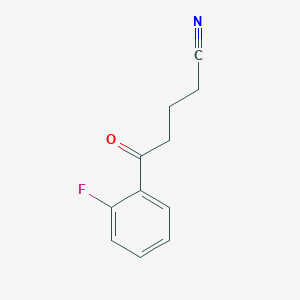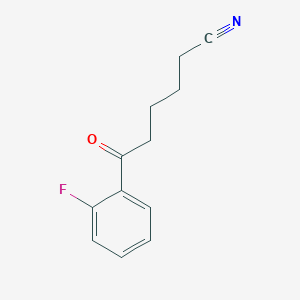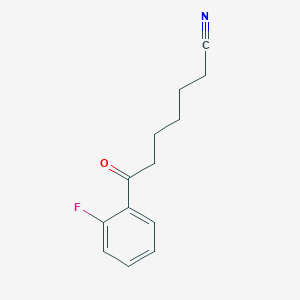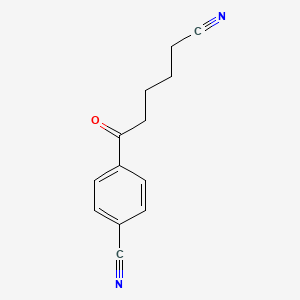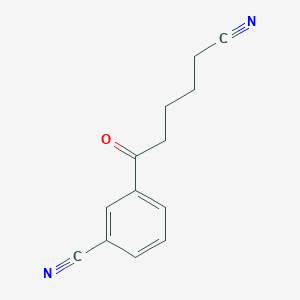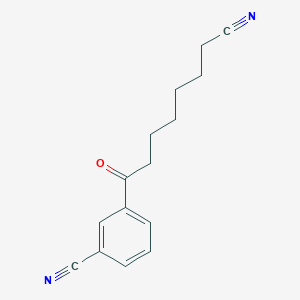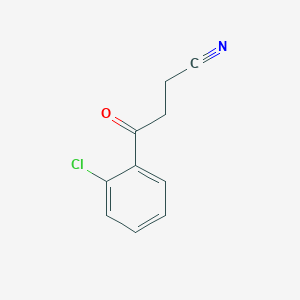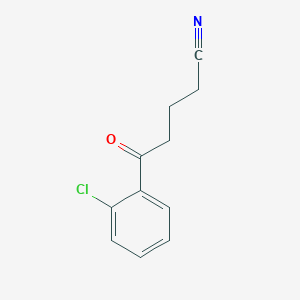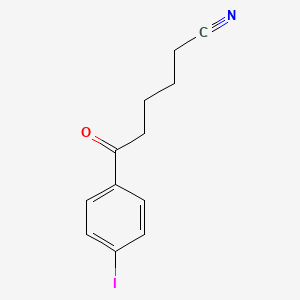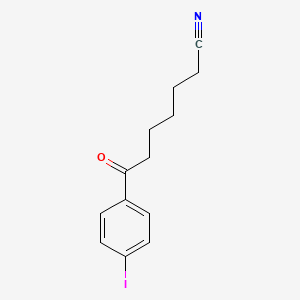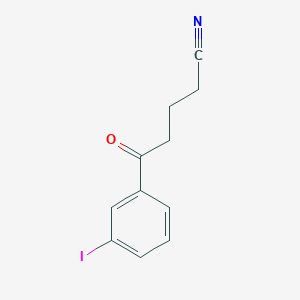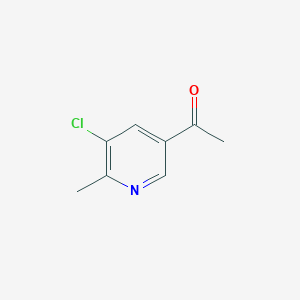
1-(5-Chloro-6-methylpyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Chloro-6-methylpyridin-3-YL)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “1-(5-Chloro-6-methylpyridin-3-YL)ethanone” is 1S/C8H8ClNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation : A study focused on the synthesis of compounds using 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, which is structurally similar to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone. The synthesized compounds exhibited excellent antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (V.M. Sherekar, N.S. Padole, K.P. Kakade, 2022).
Decarbonylation Studies : Research on the mass fragmentation of related α-diketones including 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethanone-1,2-dione, demonstrated decarbonylation processes. This provides insights into the chemical behavior of such compounds under certain conditions, which is crucial for various synthetic applications (M. Percino, V. Chapela, Omar Urzúa, Héctor Toribio, 2007).
Reaction with Hydrazine : A study explored the reaction of compounds like 3-nitropyridin-4(1H)-one, which is structurally related to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, with hydrazine. This research contributes to understanding the chemical reactivity and potential applications in synthesizing new compounds (N. N. Smolyar, 2010).
Luminescent Properties in Complexes : The preparation and characterization of complexes using amino-alkenone type ligands, which include structures similar to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, show significant luminescent properties. Such studies are important for the development of new materials with potential applications in optoelectronics and sensing (Jun Xu, Yufei Ma, Weisheng Liu, Yu Tang, M. Tan, 2010).
Corrosion Inhibition : A compound structurally related to 1-(5-Chloro-6-methylpyridin-3-YL)ethanone, specifically 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), was studied for its potential as a corrosion inhibitor for mild steel. This highlights the application in corrosion protection, an important area in material science (Q. Jawad, A. Hameed, M. Abood, A. Al-amiery, L. M. Shaker, A. Kadhum, M. Takriff, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(5-chloro-6-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERJWLDPZYYPCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-6-methylpyridin-3-YL)ethanone | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

